molecular formula C8H14N2O3 B2631237 rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine-1-carboxamide CAS No. 2408937-39-1

rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine-1-carboxamide

Cat. No.: B2631237
CAS No.: 2408937-39-1
M. Wt: 186.211
InChI Key: IQXIIDBEBHSOSA-NKWVEPMBSA-N
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Description

rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine-1-carboxamide is a complex organic compound with a unique structure that combines elements of pyrano and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
  • rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride
  • rac-(4aR,7aS)-octahydrocyclopenta[b]morpholine-4-carboxamide

Uniqueness

rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine-1-carboxamide is unique due to its specific stereochemistry and the combination of pyrano and morpholine rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-8(11)10-2-4-13-7-5-12-3-1-6(7)10/h6-7H,1-5H2,(H2,9,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXIIDBEBHSOSA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1N(CCO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2[C@H]1N(CCO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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